Introduction: Unveiling a Key Heterocyclic Building Block
Introduction: Unveiling a Key Heterocyclic Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of 4,5-Dichloro-2-methylpyridine
In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, heterocyclic scaffolds serve as the backbone for a vast array of functional molecules. Among these, pyridine derivatives are of paramount importance due to their presence in numerous biologically active compounds. 4,5-Dichloro-2-methylpyridine (CAS No. 514216-44-5) is a chlorinated derivative of 2-methylpyridine (α-picoline) that has emerged as a highly versatile and valuable intermediate.[1]
The strategic placement of two chlorine atoms on the pyridine ring, coupled with a methyl group, imparts a unique reactivity profile to the molecule. The chlorine atoms act as proficient leaving groups for nucleophilic substitution, while the methyl group and the pyridine ring itself offer additional sites for chemical modification. This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and applications of 4,5-dichloro-2-methylpyridine, designed for researchers and development scientists who seek to leverage its potential in creating novel, high-value compounds.
Physicochemical & Spectroscopic Profile
The fundamental physical and structural characteristics of a compound are critical for its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures.
Core Properties
The key physicochemical data for 4,5-dichloro-2-methylpyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 514216-44-5 | [1] |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.01 g/mol | [1] |
| IUPAC Name | 4,5-dichloro-2-methylpyridine | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~200 °C | [1] |
| SMILES | CC1=CC(=C(C=N1)Cl)Cl | [1] |
| InChI Key | XXUTXRYOVWFEHI-UHFFFAOYSA-N | [1] |
Chemical Structure
The structure of 4,5-dichloro-2-methylpyridine forms the basis of its reactivity.
Caption: Structure of 4,5-dichloro-2-methylpyridine.
Predicted Spectroscopic Signature
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.
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Aromatic Region: Two singlets are predicted for the two aromatic protons at positions 3 and 6. The proton at C6 will likely appear more downfield than the proton at C3 due to the electronic environment.
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Aliphatic Region: A sharp singlet, integrating to three protons, would be observed for the methyl group at the C2 position. Its chemical shift would typically be in the range of 2.4-2.6 ppm.
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-
¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to each carbon atom in the unique electronic environment.
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Aromatic Carbons: Five signals would be present in the aromatic region (approx. 120-160 ppm). The carbons bearing the chlorine atoms (C4 and C5) would be significantly influenced, as would the carbon attached to the nitrogen (C2 and C6).
-
Aliphatic Carbon: One signal in the aliphatic region (approx. 15-25 ppm) would correspond to the methyl group carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching vibrations in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a distinct molecular ion (M⁺) peak. Crucially, due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and its fragments, with (M)⁺, (M+2)⁺, and (M+4)⁺ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.
Synthesis and Purification
The synthesis of 4,5-dichloro-2-methylpyridine presents a classic challenge in heterocyclic chemistry: regioselectivity. Direct chlorination of the starting material, 2-methylpyridine (also known as 2-picoline), can lead to a mixture of chlorinated products, including undesired side-chain chlorination.[1] Therefore, controlled and regioselective methods are essential for efficient production.
Primary Synthetic Pathway: Regioselective Chlorination
The most common industrial and laboratory approach involves the direct, yet controlled, chlorination of 2-methylpyridine. The choice of chlorinating agent and catalyst is paramount to directing the substitution to the C4 and C5 positions.
Causality of Reagent Choice: The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution more difficult. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, further deactivating the ring, particularly at the 2, 4, and 6 positions. Chlorination strategies often exploit these electronic properties. Reagents like phosphorus oxychloride (POCl₃) or chlorine gas with a Lewis acid catalyst (e.g., iron(III) chloride) at elevated temperatures are employed to overcome the ring's deactivation and achieve dichlorination.[1] The specific conditions are optimized to favor substitution at the 4- and 5-positions over other possibilities.
Caption: General workflow for the synthesis of 4,5-dichloro-2-methylpyridine.
Experimental Protocol: General Procedure for Chlorination
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Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a gas inlet/outlet (vented through a scrubber containing a sodium hydroxide solution to neutralize excess chlorine and HCl gas).
-
Charging Reagents: The starting material, 2-methylpyridine, and a suitable high-boiling solvent are charged into the reactor. If using a catalyst like iron(III) chloride, it is added at this stage.[1]
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Reaction Execution: The mixture is heated to the target temperature (typically above 60°C).[1] Chlorine gas is then bubbled through the reaction mixture at a controlled rate. The reaction is highly exothermic and requires careful temperature management. Alternatively, a liquid chlorinating agent like POCl₃ may be added dropwise.
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Monitoring: The reaction progress is monitored by quenching small aliquots and analyzing them by GC or LC-MS to determine the consumption of starting material and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. It is then carefully neutralized with an aqueous base (e.g., NaOH or Na₂CO₃).
-
Extraction & Isolation: The organic product is extracted into a suitable solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
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Purification: The solvent is removed under reduced pressure. The resulting crude product, which may contain other isomers, is purified by vacuum distillation or column chromatography to yield pure 4,5-dichloro-2-methylpyridine.
Chemical Reactivity and Derivatization
The synthetic utility of 4,5-dichloro-2-methylpyridine stems from its three primary reaction sites: the two chlorine-substituted carbons, the methyl group, and the pyridine ring nitrogen.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the C4 and C5 positions are susceptible to displacement by a wide range of nucleophiles. This is the most common and synthetically valuable reaction for this compound.
Mechanistic Insight: Nucleophilic aromatic substitution on electron-deficient rings like pyridine proceeds via an addition-elimination mechanism.[3] A nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity is temporarily broken. In the subsequent step, the leaving group (chloride) is eliminated, and aromaticity is restored. The electron-withdrawing nature of the ring nitrogen helps to stabilize the negative charge in the intermediate, facilitating the reaction, especially for leaving groups at the 2- and 4-positions.[3][4]
-
Common Nucleophiles: Amines, thiols, alkoxides, and phenoxides can readily displace the chlorine atoms.[1]
-
Regioselectivity of Substitution: While both chlorine atoms can be substituted, the C4 position is generally more activated towards nucleophilic attack than the C5 position due to more effective stabilization of the intermediate by the ring nitrogen. By carefully controlling stoichiometry and reaction conditions (e.g., temperature, choice of base), selective monosubstitution at C4 can often be achieved.
Reactions of the Methyl Group
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Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[1] This transforms the molecule into 4,5-dichloropyridine-2-carboxylic acid, another valuable synthetic intermediate.
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Deprotonation: Strong bases can deprotonate the methyl group to form an anion, which can then react with various electrophiles, allowing for chain extension and further functionalization.
Reactions of the Pyridine Ring
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Reduction: The pyridine ring can be reduced to the corresponding piperidine derivative using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under harsh conditions.[1] This converts the aromatic heterocycle into a saturated one, opening up a different chemical space for drug design.
Caption: Key reactivity pathways of 4,5-dichloro-2-methylpyridine.
Applications in Drug Discovery and Agrochemicals
4,5-Dichloro-2-methylpyridine is not typically an active pharmaceutical or agrochemical ingredient itself. Instead, its value lies in its role as a key intermediate—a molecular scaffold upon which more complex, biologically active structures are built.[1]
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Pharmaceutical Synthesis: The pyridine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, orally bioavailable drugs. By using 4,5-dichloro-2-methylpyridine, medicinal chemists can perform selective substitutions at the C4 and C5 positions to rapidly generate libraries of compounds for screening.[1] These compounds have been investigated for potential antimicrobial and antifungal properties.[1]
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Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for complex herbicides and fungicides. The specific substitution patterns on the pyridine ring are crucial for achieving target-specific activity and desired crop safety profiles.
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Specialty Chemicals: It is also used in the synthesis of other specialty organic chemicals where a substituted pyridine moiety is required.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 514216-44-5 is not widely available, data from closely related isomers, such as 2,4-dichloro-5-methylpyridine, provide a reliable hazard profile.[5] Standard laboratory precautions for handling chlorinated organic compounds should be strictly followed.
Hazard Profile (based on related isomers)
| Hazard Class | Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably within a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.
Conclusion
4,5-Dichloro-2-methylpyridine is a synthetically powerful and versatile chemical intermediate. Its value is defined by the strategic arrangement of its functional groups, which allows for a diverse range of chemical transformations. The ability to perform regioselective nucleophilic substitutions, combined with the potential for modifying the methyl group and the pyridine ring, makes it an indispensable tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the development of next-generation functional molecules.
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